8-(2-Isopropoxy-phenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
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Overview
Description
8-[2-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxolo ring and a phenyl group substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: The quinoline intermediate is then subjected to cyclization with a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxolo ring.
Substitution with Propan-2-yloxy Group: The final step involves the substitution of the phenyl group with a propan-2-yloxy group using a Williamson ether synthesis, where the phenol reacts with isopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[2-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
8-[2-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8-[2-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar fused ring structure and are known for their anticoagulant properties.
Quinolines: Compounds with a quinoline core are widely studied for their antimalarial and anticancer activities.
Isoquinolines: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness
8-[2-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is unique due to the presence of the dioxolo ring fused with the quinoline core and the propan-2-yloxy substitution on the phenyl group
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
8-(2-propan-2-yloxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C19H19NO4/c1-11(2)24-16-6-4-3-5-12(16)13-8-19(21)20-15-9-18-17(7-14(13)15)22-10-23-18/h3-7,9,11,13H,8,10H2,1-2H3,(H,20,21) |
InChI Key |
ZWIOVBNHINHJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Origin of Product |
United States |
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